5-Isopropylthiophene-3-carbonyl chloride
Overview
Description
5-Isopropylthiophene-3-carbonyl chloride: is a chemical compound with the molecular formula C8H9ClOS and a molecular weight of 188.68 g/mol . It is a specialty product often used in proteomics research . This compound is part of the thiophene family, which is known for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthiophene-3-carbonyl chloride typically involves the chlorination of 5-isopropylthiophene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:
5-Isopropylthiophene-3-carboxylic acid+SOCl2→5-Isopropylthiophene-3-carbonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Potential products from oxidation reactions.
Scientific Research Applications
5-Isopropylthiophene-3-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Employed in the study of biological systems and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with thiophene-based structures.
Mechanism of Action
The mechanism of action for 5-Isopropylthiophene-3-carbonyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives, which can then interact with biological targets or be used in further chemical transformations. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications.
Comparison with Similar Compounds
- 5-Methylthiophene-3-carbonyl chloride
- 5-Ethylthiophene-3-carbonyl chloride
- 5-Propylthiophene-3-carbonyl chloride
Comparison: 5-Isopropylthiophene-3-carbonyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. Compared to similar compounds with different alkyl groups, the isopropyl group may provide steric hindrance or electronic effects that can affect the outcome of chemical reactions and the biological activity of the resulting molecules .
Properties
IUPAC Name |
5-propan-2-ylthiophene-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWKRSHTDZAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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